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molecular formula C6H9NO3 B054401 (2-Oxopyrrolidin-1-yl)acetic acid CAS No. 53934-76-2

(2-Oxopyrrolidin-1-yl)acetic acid

Cat. No. B054401
M. Wt: 143.14 g/mol
InChI Key: JGPIWNNFLKDTSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04981974

Procedure details

--[(2-oxazolin-2-yl)methyl]-2-pyrrolidone, for example, can be obtained by condensation of pyrrolidone and chloroacetic acid to form 2-pyrrolidone acetic acid, where m =I in the above formula (II), or, alternatively, by condensing butyrolactone with glycine, and the starting carboxylic acid condensed with ethanolamine and cyclodehydrated to form 1-[(2-oxazolin-2-yl)methyl]-2-pyrrolidone.
Name
[(2-oxazolin-2-yl)methyl]-2-pyrrolidone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1CCN=[C:2]1[CH2:6][N:7]1[CH2:11][CH2:10][CH2:9][C:8]1=[O:12].N1CCCC1=[O:18].ClCC(O)=O>>[N:7]1([CH2:6][C:2]([OH:1])=[O:18])[CH2:11][CH2:10][CH2:9][C:8]1=[O:12]

Inputs

Step One
Name
[(2-oxazolin-2-yl)methyl]-2-pyrrolidone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(=NCC1)CN1C(CCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(CCC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(C(CCC1)=O)CC(=O)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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